![molecular formula C64H78Cl2N8O11S2 B1250586 2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride CAS No. 81424-60-4](/img/structure/B1250586.png)
2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kominek’s mixture is a complex chemical compound known for its diverse applications in various scientific fields. It is composed of several components, including benzoic acid, 2-(acetyloxy)-, 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine, 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, 2-methyl-2-propyl-1,3-propanediyl dicarbamate, and N,N,alpha-trimethyl-10H-phenothiazone-10-ethanamine monohydrochloride .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kominek’s mixture involves multiple steps, each requiring specific reaction conditions. The primary components are synthesized separately through various organic reactions, including esterification, amination, and carbamate formation. These reactions typically require controlled temperatures, specific catalysts, and precise pH conditions to ensure the desired products are obtained.
Industrial Production Methods
In industrial settings, the production of Kominek’s mixture is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the sequential addition of reactants, continuous monitoring of reaction parameters, and purification steps such as distillation and chromatography to isolate the final mixture.
化学反应分析
Types of Reactions
Kominek’s mixture undergoes several types of chemical reactions, including:
Oxidation: The phenothiazine component can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro groups in the mixture can be reduced to amines.
Substitution: Halogenated components can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original components, as well as substituted phenothiazine derivatives.
科学研究应用
Kominek’s mixture has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The mixture is employed in studies involving enzyme inhibition and protein binding.
Medicine: Components of Kominek’s mixture are investigated for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Kominek’s mixture involves multiple pathways:
Molecular Targets: The phenothiazine component targets neurotransmitter receptors, while the carbamate component inhibits acetylcholinesterase.
Pathways Involved: The mixture affects various biochemical pathways, including oxidative stress response and signal transduction pathways.
相似化合物的比较
Similar Compounds
Kominek’s mixture can be compared with other complex mixtures such as:
Benzoic acid derivatives: Similar in their antimicrobial properties.
Phenothiazine derivatives: Known for their neurological effects.
Carbamate compounds: Used as enzyme inhibitors.
Uniqueness
What sets Kominek’s mixture apart is its unique combination of components, which allows it to exhibit a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
81424-60-4 |
|---|---|
分子式 |
C64H78Cl2N8O11S2 |
分子量 |
1270.4 g/mol |
IUPAC 名称 |
2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.C17H20N2S.C12H12N2O3.C9H18N2O4.C9H8O4.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3-4,6-9,12H,5,10-11H2,1-2H3;4-11,13H,12H2,1-3H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);3-6H2,1-2H3,(H2,10,12)(H2,11,13);2-5H,1H3,(H,11,12);1H |
InChI 键 |
BJXWLBWLMQOVGH-UHFFFAOYSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
规范 SMILES |
CCCC(C)(COC(=O)N)COC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
同义词 |
Kominek's mixture Komineks mixture |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1250506.png)

![1H-Pyrrolizin-1-one, 2,3-dihydro-2-[[(4-methylphenyl)amino]methyl]-](/img/structure/B1250511.png)

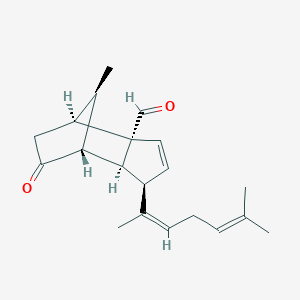
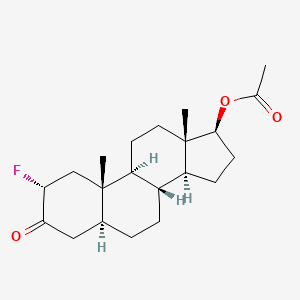
![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)

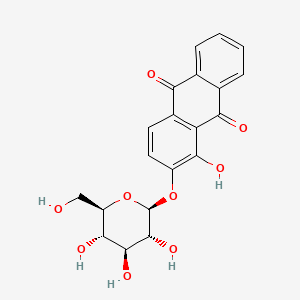

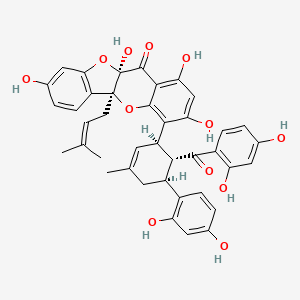
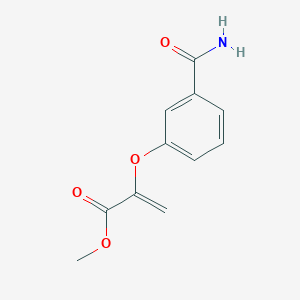
![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)
